molecular formula C20H16O7 B562665 5,7-Diacetoxy-8-methoxyflavone CAS No. 23246-80-2

5,7-Diacetoxy-8-methoxyflavone

Cat. No.: B562665
CAS No.: 23246-80-2
M. Wt: 368.341
InChI Key: MPPVJYIDQFOAJU-UHFFFAOYSA-N
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Description

5,7-Diacetoxy-8-methoxyflavone is a natural product that could come from Scutellaria genus plants . It has inhibitory activity for cAMP phosphodiesterase .


Molecular Structure Analysis

The molecular formula of this compound is C20H16O7 . Its average mass is 368.337 Da and its monoisotopic mass is 368.089600 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

  • Anticancer and Bioactive Compound Metabolism : Polymethoxyflavones (PMFs), which include compounds like 5,7-Diacetoxy-8-methoxyflavone, are bioactive flavonoids with anticancer effects. A study highlighted the metabolism of PMFs by human intestinal bacterium Blautia sp. MRG-PMF1, contributing to our understanding of flavonoid metabolism and the potential discovery of novel bioactive compounds (Kim, Kim, & Han, 2014).

  • Pharmacological Properties : Acacetin, a naturally occurring flavonoid similar to this compound, exhibits neuroprotective, cardioprotective, anticancer, anti-inflammatory, antidiabetic, and antimicrobial activities. This molecule is found in various plant families and inhibits several enzymes (Semwal et al., 2019).

  • Antitumor Properties : Oroxylin A, related to this compound, has potent anticancer activities. A study synthesized derivatives of oroxylin A, demonstrating higher antitumor activities than the parent compound, suggesting potential for development as anticancer agents (Fu et al., 2012).

  • Cholinesterase Inhibitory Activities : Methoxyflavones, including compounds like this compound, have shown significant inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which may be of interest for Alzheimer's disease treatment (Sawasdee et al., 2009).

  • Anti-inflammatory Properties : Wogonin, another compound similar to this compound, has been known to inhibit inflammatory responses in induced macrophages, suggesting its potential as an anti-inflammatory agent (Lee & Park, 2015).

  • Metabolic Stability and Cancer Chemoprevention : Studies on methoxylated flavones, like this compound, have shown their high metabolic stability and resistance to oxidative metabolism, making them promising cancer chemopreventive agents (Walle & Walle, 2007).

  • Erectile Dysfunction Treatment : Methoxyflavones from Kaempferia parviflora have been shown to inhibit PDE5, providing a basis for their traditional use in enhancing sexual performance (Temkitthawon et al., 2011).

Mechanism of Action

5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus . This compound has been found to exhibit inhibitory activity against cAMP phosphodiesterase .

Target of Action

The primary target of this compound is cAMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.

Mode of Action

this compound interacts with cAMP phosphodiesterase, inhibiting its activity . This inhibition prevents the enzyme from breaking down cAMP, leading to an increase in intracellular cAMP levels.

Pharmacokinetics

It’s known that the compound’s bioavailability may be influenced by its lipophilicity .

Properties

IUPAC Name

(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPVJYIDQFOAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745399
Record name 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23246-80-2
Record name 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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